molecular formula C19H33ClN2O4 B12712313 Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride CAS No. 83263-80-3

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride

Cat. No.: B12712313
CAS No.: 83263-80-3
M. Wt: 388.9 g/mol
InChI Key: YXXIBLZEMWLDTI-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a carbamic acid ester group, a phenyl ring, and a tert-butylamino group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the phenyl ring substituted with a hydroxypropoxy group. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the esterification of the carbamic acid with pentanol, followed by the formation of the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, N- [5-amino-3- (2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N- [4- [ (3-amino-2-chloro-4-quinolinyl)amino]butyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, pentyl ester, monohydrochloride is unique due to its specific structural features, such as the combination of a carbamic acid ester group, a phenyl ring, and a tert-butylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

83263-80-3

Molecular Formula

C19H33ClN2O4

Molecular Weight

388.9 g/mol

IUPAC Name

pentyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H32N2O4.ClH/c1-5-6-7-12-24-18(23)21-15-8-10-17(11-9-15)25-14-16(22)13-20-19(2,3)4;/h8-11,16,20,22H,5-7,12-14H2,1-4H3,(H,21,23);1H

InChI Key

YXXIBLZEMWLDTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl

Origin of Product

United States

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